molecular formula C11H9BrO3 B043491 4-Bromomethyl-7-methoxycoumarin CAS No. 35231-44-8

4-Bromomethyl-7-methoxycoumarin

Cat. No. B043491
Key on ui cas rn: 35231-44-8
M. Wt: 269.09 g/mol
InChI Key: CTENSLORRMFPDH-UHFFFAOYSA-N
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Patent
US05668138

Procedure details

0.03 mol of 1-benzylpiperazine, 0.03 mol of 7-methoxy-2-oxo-4-bromomethyl-3-chromene and 0.03 mol of potassium bicarbonate are introduced into an Erlenmeyer flask containing 150 ml of tetrahydrofuran. The mixture is brought to reflux for 24 hours. The reaction is brought to an end and, after cooling, the solution is filtered and evaporated under reduced pressure. The residue is then purified by chromatography on a column of silica gel, methylene chloride generally being used as eluent. The final product is thus obtained in the base form.
Quantity
0.03 mol
Type
reactant
Reaction Step One
Quantity
0.03 mol
Type
reactant
Reaction Step One
Quantity
0.03 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:14][O:15][C:16]1[CH:25]=[C:24]2[C:19]([C:20]([CH2:27]Br)=[CH:21][C:22](=[O:26])[O:23]2)=[CH:18][CH:17]=1.C(=O)(O)[O-].[K+]>O1CCCC1>[CH3:14][O:15][C:16]1[CH:25]=[C:24]2[C:19]([C:20]([CH2:27][N:11]3[CH2:12][CH2:13][N:8]([CH2:1][C:2]4[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=4)[CH2:9][CH2:10]3)=[CH:21][C:22](=[O:26])[O:23]2)=[CH:18][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.03 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Name
Quantity
0.03 mol
Type
reactant
Smiles
COC1=CC=C2C(=CC(OC2=C1)=O)CBr
Name
Quantity
0.03 mol
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
FILTRATION
Type
FILTRATION
Details
the solution is filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is then purified by chromatography on a column of silica gel, methylene chloride

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C(=CC(OC2=C1)=O)CN1CCN(CC1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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